molecular formula C12H15NO5S B1299111 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid CAS No. 89704-51-8

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Cat. No.: B1299111
CAS No.: 89704-51-8
M. Wt: 285.32 g/mol
InChI Key: OMZGXILDEBYINK-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a chemical compound with the molecular formula C12H15NO5S. This compound is characterized by the presence of a methoxy group, a pyrrolidine-1-sulfonyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzoic acid.

    Sulfonylation: The 2-methoxybenzoic acid undergoes sulfonylation with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

    Reduction: Formation of 2-methoxy-5-(pyrrolidine-1-thio)-benzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(pyrrolidine-1-sulfonyl)aniline
  • 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-phenylamine

Uniqueness

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is unique due to the presence of both a methoxy group and a pyrrolidine-1-sulfonyl group on the benzoic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

2-methoxy-5-pyrrolidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZGXILDEBYINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353229
Record name 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89704-51-8
Record name 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chlorosulphonyl-2-methoxybenzoic acid (4.9 g) was added to a solution of pyrrolidine (10 g) in water (150 ml). The solution was stirred for 6 hours, filtered and acidified with dilute hydrochloric acid to yield the title compound as colourless microcrystals (5.27 g; 84%).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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